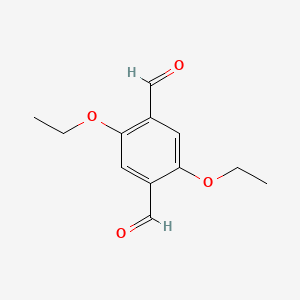
2,5-Diethoxyterephthalaldehyde
描述
2,5-Diethoxyterephthalaldehyde is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a derivative of terephthalaldehyde, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by ethoxy groups. This compound is primarily used in the synthesis of covalent organic frameworks (COFs) and other advanced materials due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Diethoxyterephthalaldehyde can be synthesized through the dialkylation of terephthalaldehyde. The process involves the reaction of terephthalaldehyde with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where terephthalaldehyde and ethyl alcohol are mixed with an acid catalyst. The mixture is heated under controlled conditions to achieve the desired product yield. The product is then purified through crystallization or distillation .
化学反应分析
Types of Reactions: 2,5-Diethoxyterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-diethoxyterephthalic acid.
Reduction: Reduction reactions can convert it into 2,5-diethoxybenzyl alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 2,5-Diethoxyterephthalic acid.
Reduction: 2,5-Diethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,5-Diethoxyterephthalaldehyde is extensively used in scientific research, particularly in the synthesis of covalent organic frameworks (COFs). These frameworks are utilized in:
Gas Storage and Separation: COFs synthesized from this compound have high surface areas and porosity, making them ideal for gas storage and separation applications.
Catalysis: The compound is used to create COFs that serve as catalysts in various chemical reactions.
Drug Delivery: COFs derived from this compound are explored for their potential in targeted drug delivery systems.
Electronic Devices: The compound’s structural properties make it suitable for use in electronic devices, including sensors and transistors.
作用机制
The mechanism of action of 2,5-diethoxyterephthalaldehyde in the formation of COFs involves the condensation reaction between the aldehyde groups and amine groups of other monomers. This reaction forms imine bonds, resulting in a stable and porous framework. The ethoxy groups influence the pore size and distribution within the COF, thereby affecting its properties and applications .
相似化合物的比较
2,5-Dimethoxyterephthalaldehyde: Similar in structure but with methoxy groups instead of ethoxy groups.
2,5-Dibutoxyterephthalaldehyde: Contains butoxy groups, leading to different physical and chemical properties.
Uniqueness: 2,5-Diethoxyterephthalaldehyde is unique due to its ethoxy substituents, which provide a balance between hydrophobicity and reactivity. This makes it particularly suitable for creating COFs with specific pore sizes and properties .
属性
IUPAC Name |
2,5-diethoxyterephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11-5-10(8-14)12(16-4-2)6-9(11)7-13/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCDZJHDWYGVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=O)OCC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


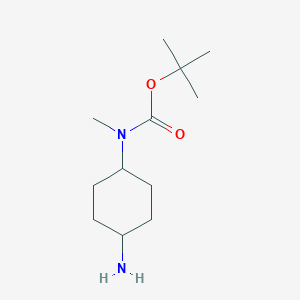
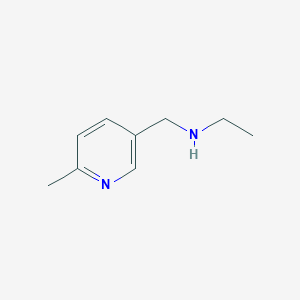
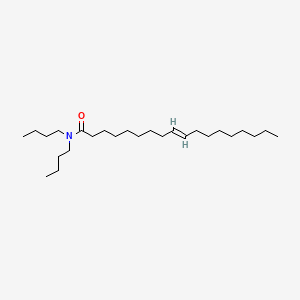
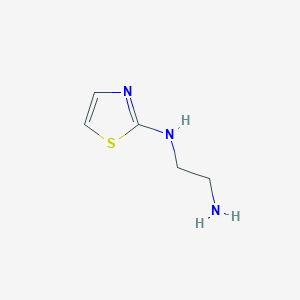
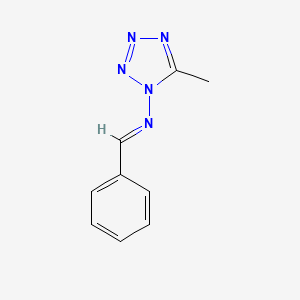
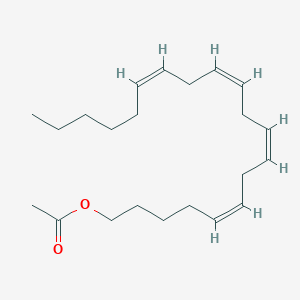
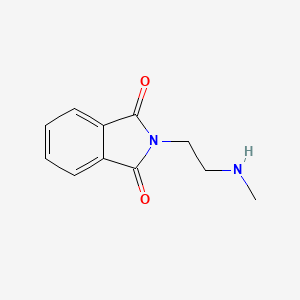
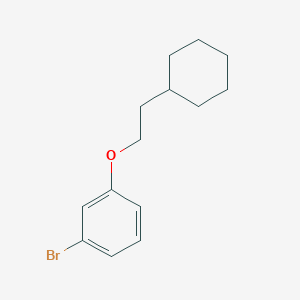
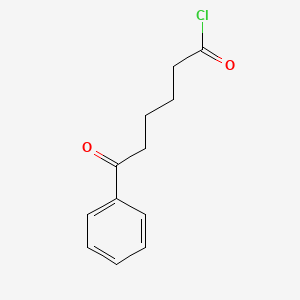
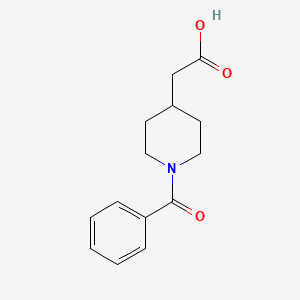
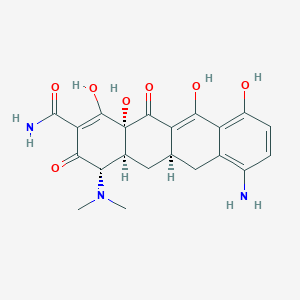
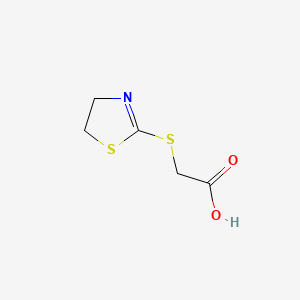
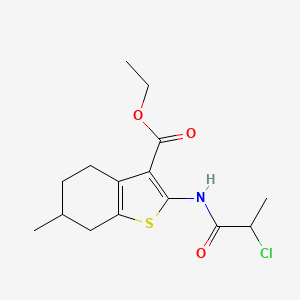
![2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B3145133.png)
